Ganoderenic Acid A

Descripción

Overview of Ganoderenic Acid A as a Lanostane-Type Triterpenoid (B12794562) in Mycological Research

This compound is classified as a lanostane-type triterpenoid, a structural group characterized by a tetracyclic triterpene skeleton derived from lanosterol (B1674476). These compounds are abundant in various fungal species, with a notable concentration in the Ganoderma genus nih.govmdpi.com. Mycological research focuses on identifying, isolating, and characterizing these compounds from fungal sources, including the fruiting bodies, spores, and cultured mycelia of Ganoderma species nih.govnih.gov. This compound, specifically, has been reported in species such as Ganoderma sinense and Ganoderma lucidum nih.gov. The study of this compound within mycological research contributes to the chemotaxonomy of fungal species and provides insights into their metabolic pathways and the biosynthesis of these complex molecules nih.gov.

Significance of this compound in Natural Product Research

The significance of this compound in natural product research stems from its presence in Ganoderma species, which have a long history of use in traditional medicine nih.govresearchgate.net. Natural product research aims to explore and understand the chemical constituents of natural sources, like fungi, for potential applications. This compound, as one of the most abundant triterpenoids in Ganoderma lucidum, is a prominent subject in this field mdpi.com. Its study involves isolation, structural elucidation, and the investigation of its various biological properties mdpi.commdpi.com. This research is crucial for evaluating the potential of Ganoderma extracts and their isolated compounds for diverse applications, contributing to the discovery of new lead compounds from natural sources mdpi.comscielo.org.mx.

Historical Context of Ganoderic Acids Research within Ganoderma Species

The research into ganoderic acids, the broader class of triterpenoids to which this compound belongs, has a history spanning several decades. The isolation of ganoderic acids A and B from Ganoderma lucidum was first reported in the early 1980s scielo.org.mx. This initial discovery spurred extensive research into the chemical constituents of Ganoderma species, leading to the identification of hundreds of new lanosterol derivatives scielo.org.mx. The genus Ganoderma itself has a taxonomic history dating back to 1881, with Ganoderma lucidum being the type species nih.govwikipedia.orgencyclopedia.pub. Historically, Ganoderma species, particularly the G. lucidum complex, have been valued in traditional Asian medicine nih.govresearchgate.netencyclopedia.pub. This long-standing traditional use provided a strong impetus for scientific investigation into the chemical basis of their reported properties, thereby establishing the historical context for the focused research on ganoderic acids, including this compound researchgate.netscielo.org.mx.

Detailed research findings regarding this compound include studies investigating its effects on various cellular pathways and its potential interactions with biological targets. For instance, research has explored its impact on glucose metabolism by targeting glucose transporters GLUT1 and GLUT3 in human lung cancer cells rsc.org. Computational and in vitro studies suggest Ganoderic Acid A can bind to and stabilize these transporters, inhibiting glucose uptake rsc.org. Furthermore, studies have investigated its potential in promoting amyloid-β clearance in microglial cells, suggesting a possible role in Alzheimer's disease research by inducing autophagy through the Axl/Pak1 signaling pathway mdpi.com. Research has also explored its anti-tumor potential by investigating its effects on cancer cell lines and its potential to regulate pathways like the p53 signaling pathway mdpi.com. While Ganoderic Acid A itself may exhibit moderate activity, modifications have been explored to synthesize derivatives with enhanced properties mdpi.com. Ganoderic acids, including this compound, have also been studied for their hepatoprotective effects, showing potential to ameliorate liver injury in animal models nih.govmdpi.com.

Interactive Data Table: Research Findings Related to this compound

| Research Area | Key Finding | Model/System Used | Relevant Citations |

| Glucose Metabolism | Inhibits glucose uptake by targeting GLUT1/GLUT3. rsc.org | Human lung cancer cells, computational modeling | rsc.org |

| Amyloid-β Clearance | Promotes Aβ clearance by enhancing autophagy via Axl/Pak1 pathway. mdpi.com | BV2 microglial cells, Alzheimer's disease mouse model | mdpi.com |

| Anti-tumor Potential | Investigated for effects on cancer cells and pathways (e.g., p53). mdpi.com Derivatives show enhanced activity. | Various cancer cell lines | mdpi.com |

| Hepatoprotective Effects | Ameliorates liver injury. nih.govmdpi.com | Animal models (mice) | nih.govmdpi.com |

Note: This table is a representation of detailed research findings discussed in the text.

Propiedades

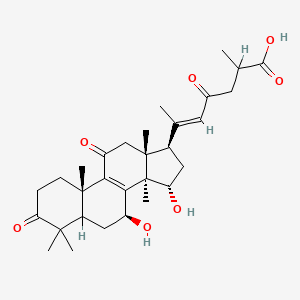

IUPAC Name |

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUOUFPIPZJGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316083 | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100665-40-5 | |

| Record name | Ganoderenic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100665-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Engineering of Ganoderenic Acid a

Elucidation of the Mevalonate (B85504) Pathway as the Foundational Biosynthetic Route

Research dating back to the late 1980s has established the mevalonate pathway as the primary route for ganoderic acid biosynthesis in G. lucidum, leading up to the formation of lanosterol (B1674476). sjtu.edu.cn While the initial steps of the pathway are well-understood, the subsequent conversions from lanosterol to the various ganoderic acids, including Ganoderenic Acid A, involve complex oxidation, reduction, and acylation reactions, and the specific enzymes responsible for these later steps have been a subject of ongoing investigation. asm.orgatlantis-press.comsjtu.edu.cnfrontiersin.orgtandfonline.com

Role of Acetyl Coenzyme A in Initial Biosynthetic Steps

The mevalonate pathway commences with acetyl coenzyme A (acetyl-CoA). asm.orgnih.govatlantis-press.comresearchgate.net Acetyl-CoA serves as the initial precursor, undergoing a series of condensation reactions to form acetoacetyl-CoA and then 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net This highlights the central role of acetyl-CoA as the starting material that fuels the entire mevalonate pathway and, consequently, the biosynthesis of ganoderic acids. nih.govresearchgate.net Studies have shown that the level of intracellular acetyl-CoA can influence intracellular metabolism and gene expression related to ganoderic acid biosynthesis. nih.gov Enhanced fatty acid β-oxidation has been identified as a source of additional acetyl-CoA, which can contribute to increased ganoderic acid accumulation. researchgate.net

Sequential Conversion of Farnesyl Diphosphate (B83284) to Squalene (B77637), 2,3-Oxidosqualene (B107256), and Lanosterol

Further along the mevalonate pathway, through a series of enzymatic steps involving isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), farnesyl diphosphate (FPP) is synthesized. asm.orgnih.govatlantis-press.comresearchgate.net FPP is a crucial intermediate that then undergoes sequential conversions to yield the lanostane (B1242432) skeleton, the core structure of ganoderic acids. asm.orgnih.govatlantis-press.comresearchgate.net This sequence involves the head-to-head condensation of two molecules of FPP to form squalene, catalyzed by squalene synthase (SQS). asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mx Squalene is then converted to 2,3-oxidosqualene by squalene epoxidase. scielo.org.mxbiosynth.com Finally, 2,3-oxidosqualene undergoes cyclization catalyzed by lanosterol synthase (LS) to produce lanosterol. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mxbiosynth.com These steps are common to the biosynthesis of both ganoderic acids and ergosterol (B1671047) in fungi. frontiersin.org

Key Enzymatic Regulation within the Biosynthetic Pathway

The efficiency of the mevalonate pathway and thus the production of ganoderic acids are significantly influenced by the activity and regulation of key enzymes. asm.orgnih.govatlantis-press.comsjtu.edu.cnfrontiersin.org These enzymes catalyze critical steps in the conversion of early precursors to the lanostane skeleton. asm.orgnih.govatlantis-press.comsjtu.edu.cnfrontiersin.org

Activity of Farnesyl-Diphosphate Synthase (FPS)

Farnesyl-Diphosphate Synthase (FPS), also known as farnesyl pyrophosphate synthetase (FPPS), catalyzes the sequential condensation of IPP and DMAPP to form FPP. asm.orgnih.govresearchgate.netmdpi.com FPP is a branch point intermediate, serving as a precursor for various isoprenoids, including the triterpenoids. researchgate.netmdpi.com FPS activity is therefore crucial for providing the substrate for squalene synthesis, the first committed step towards triterpene biosynthesis. researchgate.netmdpi.com Overexpression of the FPS gene in G. lucidum has been demonstrated to increase the production of ganoderic acids, accompanied by the upregulation of SQS and LS genes. researchgate.netnih.govd-nb.info This suggests that FPS plays a significant regulatory role in controlling the flow of intermediates into the triterpenoid (B12794562) branch of the isoprenoid pathway. researchgate.netnih.gov

Squalene Synthase (SQS) and Lanosterol Synthase (LS) Contributions

Squalene Synthase (SQS) and Lanosterol Synthase (LS) are two key enzymes that act sequentially after FPS in the pathway leading to the lanostane skeleton. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mx SQS catalyzes the first committed step in triterpene synthesis, the head-to-head condensation of two FPP molecules to form squalene. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mx Following this, LS catalyzes the cyclization of 2,3-oxidosqualene (derived from squalene) to form lanosterol, the direct precursor to ganoderic acids. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mxbiosynth.com The activity and expression levels of both SQS and LS have a direct impact on the production of lanosterol and, consequently, ganoderic acids. asm.orgatlantis-press.comresearchgate.netfrontiersin.org Studies have shown that the transcription levels of SQS and LS genes are often correlated with ganoderic acid content. researchgate.netatlantis-press.comnih.govnih.govsemanticscholar.org Overexpression of SQS and LS genes has been shown to increase the accumulation of squalene and lanosterol. researchgate.net

Metabolic Engineering

Metabolic engineering approaches have been employed to enhance the production of ganoderic acids by manipulating the mevalonate pathway in G. lucidum and heterologous hosts like Saccharomyces cerevisiae. asm.orgsjtu.edu.cntandfonline.comnih.govnih.govnih.gov Strategies include the overexpression of key genes such as HMGR, FPS, SQS, and LS to increase the flux through the pathway towards lanosterol synthesis. asm.orgtandfonline.comnih.govresearchgate.netnih.govnih.gov For instance, overexpression of a truncated HMGR gene in G. lucidum resulted in a significant increase in ganoderic acid content. asm.orgnih.govresearchgate.net Similarly, overexpressing homologous FPS has led to increased ganoderic acid production. researchgate.netnih.govd-nb.info

While significant progress has been made in understanding the early steps of ganoderic acid biosynthesis and enhancing lanosterol production, the enzymes and pathways involved in the conversion of lanosterol to the diverse array of ganoderic acids remain less characterized. asm.orgatlantis-press.comsjtu.edu.cnnih.govresearchgate.net Identifying and manipulating the cytochrome P450 enzymes and other modification enzymes responsible for the downstream steps is a key area for future metabolic engineering efforts aimed at producing specific ganoderic acids, including this compound. sjtu.edu.cntandfonline.comnih.govresearchgate.netsjtu.edu.cn

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not specifically found in search results, but it's a type of Ganoderic Acid. Ganoderic acids are generally lanostane-type triterpenoids. |

| Acetyl Coenzyme A | 444093 |

| Farnesyl Diphosphate | 528107 |

| Squalene | 5284487 |

| 2,3-Oxidosqualene | 6432215 |

| Lanosterol | 5280443 |

| 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) | 17017 |

| Mevalonate | 6758 |

| Isopentenyl Pyrophosphate (IPP) | 1178 |

| Dimethylallyl Diphosphate (DMAPP) | 528100 |

| Acetoacetyl-CoA | 6435030 |

Interactive Data Table Example (Based on search result nih.gov)

| Strain Type | Total GAs (mg/100 mg DW) | GA-T (μ g/100 mg DW) | GA-S (μ g/100 mg DW) | GA-Me (μ g/100 mg DW) | Fold Increase (Total GAs) |

| Wild Type (Control) | ~1.21 | ~18 | ~8 | ~10 | 1.00 |

| FPS Overexpression | 2.76 | 41 | 21 | 28 | 2.28 |

Note: The "Wild Type (Control)" values are estimated based on the reported fold increases in search result nih.gov. More specific data for this compound would be required for a table focused solely on this compound.

Advanced Biosynthetic Steps Post-Lanosterol Formation

Following the formation of lanosterol, the biosynthetic pathway branches to produce the various ganoderic acids. This process involves a series of modifications to the lanostane skeleton. Although the complete enzymatic cascade for each specific ganoderic acid is not fully characterized, studies indicate the involvement of oxidation, reduction, and acylation reactions. nih.govfrontiersin.orgnih.govmdpi.comscirp.org

Oxidation reactions play a crucial role in introducing hydroxyl and carboxyl groups to the lanostane structure, contributing to the diverse functionalities and bioactivities of ganoderic acids. While specific oxidation steps leading directly to this compound are not explicitly detailed in the search results, the general biosynthesis of ganoderic acids from lanosterol is known to involve oxidation. nih.govfrontiersin.orgnih.govmdpi.comscirp.org Research has identified cytochrome P450 monooxygenases (CYP450s) as key enzymes likely involved in these oxidative modifications. sjtu.edu.cnresearchgate.netnih.gov For instance, a study expressing G. lucidum CYP450 genes in Saccharomyces cerevisiae demonstrated the conversion of lanosterol or its derivatives into oxygenated triterpenoids. sjtu.edu.cnnih.gov

Reduction reactions are also part of the post-lanosterol biosynthetic pathway of ganoderic acids. These reactions can affect double bonds or introduce hydroxyl groups. Similar to oxidation, the precise reduction steps specific to this compound are not fully detailed in the provided information. However, the general pathway from lanosterol to ganoderic acids is understood to involve reduction reactions. nih.govfrontiersin.orgnih.govmdpi.comscirp.org

Acylation reactions involve the addition of acyl groups to the triterpene structure, further increasing the structural diversity of ganoderic acids. While the search results mention acylation as a type of reaction occurring after lanosterol formation, specific details regarding the enzymes and substrates involved in the acylation steps leading to this compound are limited. nih.govfrontiersin.orgnih.govmdpi.comscirp.org

Identification of Reduction Reactions

Strategies for Enhanced this compound Production via Metabolic Engineering

Metabolic engineering approaches have been explored to enhance the production of ganoderic acids in G. lucidum. These strategies often focus on manipulating key enzymes and genes within the biosynthetic pathway to increase the metabolic flux towards triterpenoid synthesis. nih.govnih.govnih.govtandfonline.com

Genetic manipulation is a primary strategy for upregulating the expression of genes involved in ganoderic acid biosynthesis. This can lead to increased levels of enzymes that catalyze key steps in the pathway, thereby potentially enhancing the production of desired compounds. nih.govtandfonline.com

Overexpression of the gene encoding 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) is a common strategy in metabolic engineering to enhance the production of isoprenoids and triterpenoids. HMGR is a rate-limiting enzyme in the mevalonate pathway, which provides the precursors for lanosterol synthesis. nih.govnih.govasm.orgplos.orgasm.org Studies in G. lucidum have shown that overexpression of a truncated version of the HMGR gene leads to a significant increase in ganoderic acid content. nih.govnih.govasm.orgasm.org This overexpression resulted in higher accumulation of pathway intermediates such as squalene and lanosterol, as well as the upregulation of downstream genes like those for farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). nih.govasm.orgasm.org For example, overexpression of the truncated tHMGR gene in G. lucidum resulted in a 2-fold increase in total ganoderic acid content compared to the wild-type strain. nih.govnih.govasm.orgscilit.com This indicates that HMGR is a key enzyme in ganoderic acid biosynthesis in G. lucidum and that increasing its activity can effectively enhance triterpenoid production. nih.gov

Table 1: Effect of tHMGR Overexpression on Ganoderic Acid and Intermediate Accumulation in G. lucidum nih.govasm.org

| Strain | Total Ganoderic Acid Content (mg/g DW) | Squalene Content (µg/g DW) | Lanosterol Content (µg/g DW) |

| Wild Type | 14.1 | 12.8 | Not specified in detail |

| tHMGR Overexpression | 29.4 (approx. 2-fold increase) | 86.6 | Increased |

Note: Data is approximate based on interpretation of graph/textual information from source nih.govasm.org. Specific lanosterol content values for wild type were not explicitly provided in the snippet, but the text indicates an increase in the overexpressing strain.

Other genetic manipulation approaches have also been explored, such as overexpression of FPS and SQS, which have shown positive impacts on ganoderic acid production and the accumulation of intermediates. nih.govd-nb.infofrontiersin.org

Table 2: Effect of FPS Overexpression on Ganoderic Acid Production in G. lucidum nih.govd-nb.info

| Strain | Total Ganoderic Acid Content (mg/100 mg DW) | GA-T (µ g/100 mg DW) | GA-S (µ g/100 mg DW) | GA-Me (µ g/100 mg DW) |

| Control | Not specified in detail | Not specified | Not specified | Not specified |

| FPS Overexpression | 2.76 (approx. 2.28-fold increase) | 41 ± 2 | 21 ± 5 | 28 ± 1 |

Note: Data is based on information from source nih.govd-nb.info, showing increases compared to the control.

Genetic Manipulation Approaches for Upregulation of Biosynthetic Genes

Overexpression of FPS

Farnesyl diphosphate synthase (FPS) is a key enzyme in the triterpenoid biosynthetic pathway, catalyzing the formation of FPP from IPP and DMAPP. mdpi.comnih.gov Studies have investigated the effect of overexpressing the homologous FPS gene in Ganoderma lucidum to enhance the production of ganoderic acids. nih.govresearchgate.net Overexpression of the FPS gene has been shown to effectively increase the production of total ganoderic acids. nih.govresearchgate.net This increase in ganoderic acid production is accompanied by an upregulation of downstream genes in the pathway, such as squalene synthase (SQS) and lanosterol synthase (LS). nih.govresearchgate.net For instance, overexpression of FPS resulted in increased transcription levels of SQS and LS genes by 2.28- and 1.73-fold, respectively, in transgenic G. lucidum. nih.govresearchgate.net The maximum levels of total ganoderic acids in transgenic strains overexpressing FPS have been reported to be significantly higher compared to control strains. nih.gov

| Strain Type | Total Ganoderic Acids (mg/100 mg DW) | Fold Increase vs. Control |

| Wild Type (Control) | 1.21 | 1.00 |

| FPS Overexpression | 2.76 | 2.28 |

Data derived from research on FPS overexpression in G. lucidum. nih.gov

This indicates that FPS plays a regulatory role in ganoderic acid biosynthesis, and its overexpression can be a strategy for metabolic engineering to improve the yield of these compounds. nih.gov

Regulatory Roles of Global Regulators (e.g., LaeA) in Triterpenoid Biosynthesis

Global regulators, such as the methyltransferase LaeA, play significant roles in regulating the biosynthesis of secondary metabolites, including triterpenoids, in fungi. nih.govmdpi.com LaeA is a nuclear protein that functions as a global regulator of secondary metabolism and morphogenetic development in various filamentous fungi. mdpi.com In Ganoderma species, LaeA has been shown to positively regulate the biosynthesis of ganoderic acids. nih.govmdpi.com Deletion of the laeA gene in Ganoderma lingzhi resulted in a significant reduction in the concentration of ganoderic acids. nih.govmdpi.com Conversely, constitutive overexpression of laeA led to an increased concentration of ganoderic acids. nih.govmdpi.com

Quantitative real-time PCR (qRT-PCR) analysis has revealed that the transcription levels of genes involved in the biosynthesis of ganoderic acids are drastically lower in ΔlaeA strains compared to wild-type strains. nih.govmdpi.com This suggests that LaeA influences ganoderic acid production by regulating the expression of biosynthetic genes. nih.govfrontiersin.org These findings highlight the essential role of LaeA in the regulatory mechanisms governing ganoderic acid biosynthesis in Ganoderma. nih.gov

Biotransformation Studies of this compound

Biotransformation studies explore the metabolic fate of compounds when acted upon by biological systems, such as microorganisms or enzymes. Regarding Ganoderic Acid A (GAA), research has investigated its biotransformation by microorganisms. For example, soil-isolated Streptomyces species have been found to biotransform GAA. mdpi.comresearchgate.net One specific strain, Streptomyces sp. AI 045, was identified as having the ability to biotransform GAA. mdpi.comresearchgate.net This biotransformation resulted in the production of a new triterpenoid product, identified as 3-O-acetyl Ganoderic Acid A. mdpi.comresearchgate.net This represents the first reported instance of a microbe biotransforming a triterpenoid from G. lucidum to its 3-O-acetyl derivative. mdpi.com

Another study explored the biotransformation of GAA using intestinal bacteria isolated from zebrafish. researchgate.net Certain bacterial strains from the diverse microflora of fish intestines were found to biotransform GAA. researchgate.net Additionally, studies on the metabolism of GAA in mammalian systems, such as rat and human liver microsomes, have identified various metabolites. frontiersin.org These studies indicate that GAA undergoes extensive phase I and phase II metabolism, with key metabolic sites including carbonyl or hydroxyl groups at positions 3, 7, 11, 15, and 23, and carbon atoms at positions 12, 20, 28 (29). frontiersin.org Reduction metabolites, such as Ganoderic acid C2 and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid, have been identified, with CYP3A enzymes implicated in their formation in liver microsomes. frontiersin.org

Preclinical Pharmacological Investigations of Ganoderenic Acid a

Cellular and Molecular Mechanisms of Action in Anticancer Research

Preclinical studies have explored the intricate ways in which Ganoderic acid A interacts with cancer cells, highlighting its multifaceted approach to inhibiting tumor growth and promoting cell death.

Regulation of Cellular Proliferation and Apoptosis

Ganoderic acid A has demonstrated the ability to significantly reduce the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HCC) cells, breast cancer cells, and leukemia cells lipidmaps.orgwikipedia.orgwikipedia.orgresearcherslinks.comcenmed.com. This antiproliferative effect is often accompanied by the induction of apoptosis, a programmed cell death pathway crucial for eliminating damaged or unwanted cells lipidmaps.orgwikipedia.orgwikipedia.orgresearcherslinks.comcenmed.com.

Research in human HCC HepG2 and SMMC7721 cells showed that GAA significantly inhibited proliferation in a dose-dependent manner wikipedia.orgresearcherslinks.com. Similarly, studies on human NALM-6 leukemia cells indicated a dose- and time-dependent decrease in cellular viability upon treatment with a GAA extract lipidmaps.orgcenmed.com. The half maximal inhibitory concentration (IC₅₀) of the GAA extract against NALM-6 cells was determined to be 140 μg/mL after 48 hours of treatment lipidmaps.orgcenmed.com.

In MDA-MB-231 human breast cancer cells, GAA treatment induced apoptosis in a dose-dependent manner. Following treatment with varying concentrations of GAA for 24 hours, the apoptotic index increased with increasing concentration wikipedia.org.

The p53 signaling pathway plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress. Preclinical evidence suggests that Ganoderic acid A can modulate the p53 pathway, contributing to its anticancer effects fishersci.comnih.govnih.govnih.govwikipedia.org. Studies have indicated that GAA can promote the expression of apoptosis-promoting genes, including p53 fishersci.com. Furthermore, research on Ganoderic acid T, a related compound, demonstrated that it induced apoptosis through a pathway involving p53 expression wikipedia.org.

The interaction between p53 and MDM2 is a key regulatory point in the p53 pathway. MDM2 acts as a negative regulator of p53 by promoting its ubiquitination and degradation. Some studies suggest that Ganoderic acid A may interfere with the MDM2-p53 interaction by binding to MDM2 fishersci.comnih.gov. Surface plasmon resonance experiments indicated that GAA has some affinity for MDM2 fishersci.com.

Apoptosis is often executed through the activation of a cascade of caspase enzymes. Preclinical investigations have shown that Ganoderic acid A induces apoptosis through mechanisms that involve caspase activation lipidmaps.orgwikipedia.orgresearcherslinks.comcenmed.commrc.ac.uk. Studies have demonstrated the involvement of caspase 3 and 9 activities in GAA-induced apoptosis wikipedia.org. In human HCC cells, GAA treatment led to an increase in the expression of cleaved caspase-3, a marker of caspase activation and apoptosis execution wikipedia.orgresearcherslinks.com.

Inhibition of MDM2-p53 Interaction

Impact on Cell Cycle Progression

In addition to inducing apoptosis, Ganoderic acid A can also influence the cell cycle, the ordered series of events that lead to cell division. Studies have reported that GAA can induce cell cycle arrest in cancer cells wikipedia.orgresearcherslinks.comcenmed.comnih.gov. Specifically, it has been shown to induce G0/G1 phase arrest in human HCC cells wikipedia.orgresearcherslinks.com. This arrest in the cell cycle prevents cancer cells from dividing and proliferating. Consistent with G0/G1 arrest, GAA treatment in HCC cells decreased the expression of cyclin D1 and increased the expression of p21, a cyclin-dependent kinase inhibitor that regulates cell cycle progression wikipedia.orgresearcherslinks.com.

Interference with Key Signaling Pathways in Cancer Cell Models

Cancer cell survival, proliferation, and invasion are often driven by dysregulated signaling pathways. Preclinical studies indicate that Ganoderic acid A can interfere with several key signaling pathways involved in cancer progression nih.govwikipedia.orgciteab.com. GAA has been shown to inhibit pathways such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, survival, and metabolism lipidmaps.orgvulcanchem.comnih.gov. Additionally, research suggests that GAA exerts antitumor activity by inhibiting the JAK2/STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival wikipedia.org.

PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and autophagy, and its dysregulation is frequently observed in various cancers. brieflands.comwikipedia.org Research indicates that Ganoderic Acid A can modulate this cascade. Studies on human glioblastoma cells have shown that GA-A can inactivate the PI3K/AKT signaling pathway, contributing to its cytotoxic effects, including the induction of apoptosis and autophagy. brieflands.commdpi.com In esophageal squamous cell carcinoma (ESCC) cells, Ganoderic acid D, a related compound, has been shown to downregulate the expression of phosphorylated proteins in the mTOR signaling pathway, including PI3K, AKT, and mTOR, which synergistically promotes apoptosis and autophagic cell death. mdpi.comcas.cn Furthermore, Ganoderic acid DM has been demonstrated to induce autophagic apoptosis in non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/Akt/mTOR activity. nih.gov Conversely, in rat neural stem cells subjected to hypoxia, GA-A appeared to alleviate hypoxia-induced injury potentially by activating the PI3K/AKT and mTOR pathways, suggesting context-dependent effects. nih.gov Another study in pulmonary artery smooth muscle cells indicated that GA-A suppresses phenotypic modulation through the inactivation of the PI3K/Akt pathway. scielo.br

NF-κB Signaling

The NF-κB signaling pathway plays a central role in inflammatory and immune responses, as well as in regulating cell proliferation and survival, often being constitutively active in cancer cells. mdpi.comresearchgate.netresearchgate.net Ganoderic Acid A has been shown to modulate NF-κB signaling. In studies using mouse cortical microglial cells, GA-A treatment reduced lipopolysaccharide (LPS)-induced expression of nuclear factor (NF)-κB (p65) and its inhibitor, suggesting that its suppression of pro-inflammatory cytokine production is, at least in part, due to the inhibition of the NF-κB pathway. spandidos-publications.comsignavitae.com Similarly, in breast cancer cells, GA-A has been reported to suppress growth and invasive behavior by inhibiting transcription factors, including NF-κB. researchgate.netspandidos-publications.com Studies on pancreatic acinar cells stimulated with caerulein (B1668201) also showed that GA-A inhibited the NF-κB pathway, evidenced by decreased p65 and IκBα phosphorylation, attenuating the inflammatory response. signavitae.com GA-A has also demonstrated an anti-asthmatic effect by inhibiting the TLR/NF-kB signaling pathway in bronchial asthmatic mice. mdpi.comnih.gov

JAK/STAT Pathways (e.g., JAK2/STAT3)

The JAK/STAT signaling pathway is involved in various cellular processes, including growth, differentiation, and immune responses, and its dysregulation is linked to cancer and inflammatory diseases. spandidos-publications.comguidetopharmacology.orge-century.us Specifically, the JAK2/STAT3 pathway is frequently activated in tumor cells. spandidos-publications.com Research indicates that Ganoderic Acid A can inhibit the JAK/STAT3 signaling pathway. spandidos-publications.commedchemexpress.comscite.ai In human breast cancer cells (MDA-MB-231), GA-A treatment significantly decreased the phosphorylation of JAK2 and STAT3 in a dose-dependent manner. spandidos-publications.com This inhibition was associated with the downregulation of STAT3 target genes, such as Mcl-1 and Bcl-xL, and increased levels of proteins related to mitochondrial apoptosis. spandidos-publications.com Combining GA-A with a JAK2/STAT3 inhibitor further decreased cell viability. spandidos-publications.com GA-A has also demonstrated a significant therapeutic effect on inflammation in rat models of collagen-induced arthritis through the modulation of the JAK3/STAT3 and NF-κB signaling pathways. mdpi.comnih.gov Furthermore, GA-A has been hypothesized to delay the senescence of Alzheimer's disease cells through the modulation of immune-inflammatory mechanisms via the JAK-PI3K-AKT-mTOR signaling pathway. mdpi.comnih.gov Molecular docking studies have suggested that Ganoderic acid A can bind to the SH2 domain of STAT3, leading to the downregulation of STAT3 expression. researchgate.net

Detailed research findings on the effect of GA-A on JAK2/STAT3 phosphorylation in MDA-MB-231 cells:

| Treatment (µM) | p-JAK2 Expression (Relative to Control) | p-STAT3 Expression (Relative to Control) |

| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |

| 0.1 | ~1.00 | Significantly decreased (P<0.05) |

| 0.5 | Significantly decreased (P<0.05) | Significantly decreased (P<0.05) |

| 1.0 | Significantly decreased (P<0.05) | Significantly decreased (P<0.05) |

Notch1 Pathway Modulation

The Notch1 signaling pathway is involved in various cellular processes, including cell fate determination, proliferation, and survival, and has been implicated in cancer progression and atherosclerosis. spandidos-publications.comnih.gov Studies suggest that Ganoderic Acid A can modulate the Notch1 pathway. GA-A has been shown to inhibit inflammation and lipid deposition in human monocyte (THP-1) cells induced by oxidized low-density lipoprotein (ox-LDL) through the Notch1/PPARγ/CD36 signaling pathway. mdpi.comnih.govumw.edu.pl This modulation is believed to enhance the stability of peroxisome proliferator-activated receptor gamma (PPARγ) and increase the level of CD36 in these cells. umw.edu.pl Overexpression of Notch1 in treated cells was shown to relieve the effects of GA-A on alleviating inflammation, oxidative stress, and lipid accumulation. umw.edu.pl Molecular docking studies have also indicated a binding interaction between Ganoderic acid A and Notch-1 protein. researchgate.netnih.gov

Inhibition of Angiogenesis-Related Factors (e.g., KDR mRNA and protein)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, is a key receptor involved in angiogenesis. Research suggests that Ganoderic Acid A can inhibit the expression of KDR. In human glioma U251 cells, Ganoderic acid A was found to inhibit the expression of KDR mRNA and protein, which may contribute to its anti-tumor effects by inducing apoptosis and inhibiting proliferation and invasion. mdpi.comcnjournals.com

Detailed research findings on the effect of GA-A on KDR mRNA and protein expression in U251 cells:

| Treatment (mmol/L) | KDR mRNA Expression (Relative to Control) | KDR Protein Expression (Relative to Control) |

| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |

| 0.1 | Significantly decreased (P < 0.05) | Significantly decreased (P < 0.05) |

| 0.5 | Significantly decreased (P < 0.05) | Significantly decreased (P < 0.05) |

Modulation of Autophagy in Cancer Cells

Autophagy is a cellular process involved in the degradation and recycling of cellular components. Its role in cancer is complex and can be context-dependent, sometimes promoting cell survival and other times contributing to cell death. brieflands.com Ganoderic Acid A has been shown to modulate autophagy in cancer cells. In human glioblastoma cells, GA-A induces autophagy. brieflands.commdpi.com Studies on non-small cell lung cancer (NSCLC) cells demonstrated that Ganoderic acid DM, a related compound, induces autophagic apoptosis by inhibiting the PI3K/Akt/mTOR pathway. nih.gov Research on esophageal squamous cell carcinoma (ESCC) cells indicated that ganoderic acids can induce synergistic autophagic cell death. mdpi.comcas.cn Specifically, Ganoderic acid D was found to initiate and enhance the autophagy signal in the early stage, but block the autophagic flux in the late stage by impairing autophagosome-lysosome fusion and inhibiting lysosomal degradation. cas.cn A recent study suggested that GA-A suppresses autophagy in lung cancer cells by regulating a specific axis (circFLNA/miR-486-3p/CYP1A1/XRCC1) to enhance sensitivity to cisplatin (B142131). nih.gov In NALM-6 leukemia cells, GA-A treatment increased the expression levels of autophagy genes, which may contribute to its therapeutic effect and increase cell death. brieflands.com

Anti-inflammatory Efficacy and Underlying Mechanisms

GAA has demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. umw.edu.plsignavitae.comresearchgate.net Its anti-inflammatory efficacy is mediated through the modulation of key inflammatory mediators and signaling pathways. researchgate.netnih.gov

Modulation of Inflammatory Mediators

Studies have shown that GAA can significantly reduce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). umw.edu.plsignavitae.comspandidos-publications.comsemanticscholar.orgmdpi.com This modulation has been observed in various cell types, including macrophages and microglial cells, which are critical players in inflammatory responses. umw.edu.plspandidos-publications.com For instance, in lipopolysaccharide (LPS)-induced microglial cells, GAA treatment decreased the release of IL-1β, IL-6, and TNF-α in a concentration-dependent manner. spandidos-publications.com Similarly, in caerulein-stimulated pancreatic acinar cells, GAA significantly reduced the inflammatory response by decreasing the release of these cytokines. signavitae.com

Here is a table summarizing the effects of GAA on inflammatory mediators:

| Inflammatory Mediator | Effect of GAA Treatment | Model System | Source |

| IL-1β | Decreased release | LPS-induced microglia, Caerulein-stimulated pancreatic acinar cells, H₂O₂-induced nucleus pulposus cells, ox-LDL-induced THP-1 cells, DEN-induced mice liver | umw.edu.plsignavitae.comspandidos-publications.comsemanticscholar.orgtandfonline.com |

| IL-6 | Decreased release | LPS-induced microglia, Caerulein-stimulated pancreatic acinar cells, ox-LDL-induced THP-1 cells, DEN-induced mice liver | umw.edu.plsignavitae.comspandidos-publications.comsemanticscholar.org |

| TNF-α | Decreased release | LPS-induced microglia, ox-LDL-induced THP-1 cells, DEN-induced mice liver, DSS-induced UC mice | umw.edu.plspandidos-publications.comsemanticscholar.orgmdpi.com |

Impact on Immune-Inflammatory Signaling (e.g., JAK-PI3K-AKT-mTOR)

GAA exerts its anti-inflammatory effects, in part, by modulating key immune-inflammatory signaling pathways, including the JAK-STAT, NF-κB, and PI3K-AKT-mTOR pathways. nih.govresearchgate.netcaldic.commedchemexpress.com

Studies have shown that GAA can inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. signavitae.comspandidos-publications.comresearchgate.net This inhibition is often evidenced by decreased phosphorylation of p65 and degradation of IκBα. signavitae.comresearchgate.net

The JAK-STAT signaling pathway has also been implicated in the anti-inflammatory effects of GAA. In a rat model of adjuvant-induced arthritis, GAA was found to regulate the JAK3/STAT3 signaling pathway, contributing to the amelioration of joint inflammation. researchgate.net

Furthermore, the PI3K-AKT-mTOR pathway, which plays a role in various cellular processes including inflammation and autophagy, is modulated by GAA. caldic.comnih.gov In hypoxia-treated neural stem cells, GAA alleviated inflammation and apoptosis, and this effect was linked to the activation of the PI3K/AKT and mTOR pathways. nih.gov In the context of Alzheimer's disease models, it has been hypothesized that GAA delays the senescence of AD cells through the modulation of immune-inflammatory mechanisms via the JAK-PI3K-AKT-mTOR signaling pathway. nih.gov

Attenuation of Oxidative Stress Responses in Inflammatory Contexts

Oxidative stress is closely intertwined with inflammation, and GAA has demonstrated the ability to attenuate oxidative stress responses in inflammatory settings. umw.edu.plsignavitae.comsemanticscholar.orgtandfonline.com This involves reducing the production of reactive oxygen species (ROS) and modulating antioxidant defense systems. umw.edu.plsignavitae.com

In ox-LDL-induced THP-1 cells, GAA suppressed both inflammation and oxidative stress, reducing ROS and malondialdehyde (MDA) levels. umw.edu.pl Similarly, in caerulein-stimulated pancreatic acinar cells, GAA treatment mitigated oxidative stress by decreasing ROS production. signavitae.com In the context of intervertebral disc degeneration induced by H₂O₂, GAA inhibited oxidative stress mediators. tandfonline.com The anti-oxidative effects of GAA have also been linked to the Nrf-2/HO-1 signaling pathway in a liver cancer model. semanticscholar.org

Neuroprotective Activities in Neurological Disease Models

GAA has shown promise as a neuroprotective agent in preclinical models of neurological diseases, particularly Alzheimer's disease. begellhouse.commdpi.comexplorationpub.com Its neuroprotective effects are attributed to its ability to ameliorate cognitive deficits and promote the clearance of pathological protein aggregates. mdpi.comexplorationpub.comnih.gov

Amelioration of Cognitive Deficiencies in Alzheimer's Disease Models

Studies using Alzheimer's disease (AD) animal models have demonstrated that GAA can ameliorate cognitive deficiencies. mdpi.comexplorationpub.comnih.govresearchgate.netndl.go.jp For example, in an AD mouse model induced by intracerebroventricular injection of aggregated amyloid-β42 (Aβ42), GAA treatment improved cognitive performance in behavioral tests such as the object recognition and Morris water maze tests. mdpi.comnih.gov This improvement in cognitive function is associated with the reduction of Aβ42 levels in the brain. mdpi.comnih.govresearchgate.net

Promotion of Amyloid-β Clearance via Autophagy Activation

A key mechanism underlying the neuroprotective effect of GAA in AD models is its ability to promote the clearance of amyloid-β (Aβ) through the activation of autophagy. nih.govmdpi.comexplorationpub.comnih.govresearchgate.netnih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins, including Aβ. nih.gov

Research in microglial cells (BV2 cells) has shown that GAA treatment significantly reduces intracellular Aβ42 levels by enhancing autophagy. mdpi.comnih.govresearchgate.net This process is mediated by the activation of the Axl receptor tyrosine kinase and its downstream target Pak1. mdpi.comnih.govresearchgate.net GAA stimulates autophagosome formation, and fluorescence-labeled Aβ42 has been observed to be localized in lysosomes following GAA treatment, indicating autophagic degradation. mdpi.comnih.govresearchgate.net The effect of GAA on Aβ clearance through autophagy was reversed by inhibiting Axl or Pak1, highlighting the importance of this signaling pathway. mdpi.comnih.govresearchgate.net In vivo studies in AD mouse models have corroborated these findings, showing increased levels of the autophagy marker LC3B in the hippocampus following GAA treatment, which correlated with reduced Aβ42 levels and improved cognitive function. mdpi.comnih.govresearchgate.net

Here is a table summarizing the effects of GAA on Aβ clearance and autophagy:

| Target/Process | Effect of GAA Treatment | Model System | Key Mechanism Involved | Source |

| Intracellular Aβ42 levels | Significantly reduced | BV2 microglial cells | Autophagy activation | mdpi.comnih.govresearchgate.net |

| Autophagosome formation | Stimulated | BV2 microglial cells | Axl/Pak1 pathway | mdpi.comnih.govresearchgate.net |

| LC3B-II levels (Autophagy marker) | Increased | BV2 microglial cells, Hippocampus of AD mice | Axl/Pak1 pathway | mdpi.comnih.govresearchgate.net |

| Aβ42 clearance | Enhanced | BV2 microglial cells, AD mouse model | Autophagy activation | mdpi.comnih.govresearchgate.net |

Activation of Axl/Pak1 Signaling Pathway in Microglial Cells

Research indicates that Ganoderenic Acid A plays a significant role in promoting the clearance of amyloid-beta (Aβ), a key factor in Alzheimer's disease pathology, within microglial cells. mdpi.comnih.govsciencegate.app Studies using BV2 microglial cells have shown that GAA facilitates the degradation of Aβ42, primarily through the autophagy pathway. mdpi.comnih.gov This effect is mediated by the activation of the autophagy pathway via the Axl receptor tyrosine kinase and RAC/CDC42-activated kinase 1 (Pak1) signaling pathway. mdpi.comnih.govsciencegate.appexplorationpub.com Treatment with GAA has been observed to increase the phosphorylation of both Axl and Pak1, alongside the conversion of LC3B-I to LC3B-II, a marker of increased autophagy. mdpi.comnih.govsciencegate.app The enhancement of autophagy and subsequent Aβ42 clearance by GAA through the Axl/Pak1 pathway has been demonstrated in vitro and corroborated in in vivo Alzheimer's disease mouse models, where GAA treatment improved cognitive deficits and reduced Aβ42 levels in the hippocampus. mdpi.comnih.govsciencegate.appresearchgate.net The effect of GAA on Aβ clearance through autophagy was reversed by inhibiting Axl or Pak1, further supporting the involvement of this pathway. nih.govsciencegate.app

Delay of Cellular Senescence in Neural Cells

This compound has shown potential in counteracting the deleterious effects of neurotoxic substances like Aβ25–35 by enhancing cell viability and reducing apoptosis and senescence in Alzheimer's disease model cells. mdpi.com Accumulated senescent cells are recognized as a significant contributor to functional decline and age-related disorders. jci.orgscilit.comnih.govresearchgate.net High-content screening has identified GAA as a potent compound with anti-senescent properties in preclinical models. scilit.comnih.govresearchgate.net In studies, GAA treatment has been shown to mitigate the accumulation of senescent cells and physiological decline in various organs in models of premature aging, natural aging, and diet-induced obesity. scilit.comnih.govresearchgate.net Mechanistically, GAA has been found to directly bind to TCOF1, a protein involved in ribosome biogenesis, to maintain ribosome homeostasis, thereby alleviating cellular senescence. scilit.comnih.govresearchgate.net

Hepatoprotective Functions and Associated Metabolic Interventions

Ganoderma lucidum and its components, including this compound, have been investigated for their hepatoprotective properties against various liver disorders. dntb.gov.uanih.govmdpi.com

Protection Against Toxin-Induced Liver Injury (e.g., α-Amanitin)

Ganoderic Acid A has demonstrated protective effects against liver injury induced by toxins such as α-amanitin. nih.govmdpi.comingredientsnetwork.comresearchgate.net α-Amanitin, a toxin found in certain mushrooms, can lead to severe liver damage. nih.govmdpi.comresearchgate.net Preclinical studies have validated the protective effects of Ganoderic Acid A against α-amanitin-induced liver damage in animal models. nih.govmdpi.comresearchgate.net Metabolomic analysis in these studies suggests that GAA may intervene in α-amanitin-induced liver damage by regulating several metabolic pathways, including retinol (B82714) metabolism, tyrosine and tryptophan biosynthesis, fatty acid biosynthesis, sphingosine (B13886) biosynthesis, spermidine (B129725) and spermine (B22157) biosynthesis, and branched-chain amino acid metabolism. nih.govresearchgate.netmdpi.com

Studies investigating the mechanisms behind the protective effects of Ganoderic Acid A against toxin-induced liver injury, including that caused by α-amanitin, suggest the involvement of the JAK2-STAT3 signaling pathway. e-century.usnih.gov Research indicates that GAA may effectively inhibit the JAK2-STAT3 pathway, which is implicated in acute inflammatory responses and tissue injury, potentially contributing to detoxification in cases of poisoning. e-century.usnih.gov In vitro and in vivo experiments suggest that GAA can downregulate the JAK2-STAT3 pathway in the context of α-amanitin-induced hepatic impairment. e-century.usnih.govnih.gov

Improvement of Non-Alcoholic Fatty Liver Disease Parameters

Ganoderic Acid A has shown promise in ameliorating parameters associated with Non-Alcoholic Fatty Liver Disease (NAFLD). nih.govnih.govresearchgate.net NAFLD is characterized by the accumulation of fat in the liver and can progress to more severe conditions like Non-Alcoholic Steatohepatitis (NASH). nih.govoatext.commdpi.com Studies in animal models of NAFLD induced by high-fat diets have shown that GAA treatment can significantly improve liver health. nih.govnih.govresearchgate.net

One of the proposed mechanisms by which Ganoderic Acid A improves NAFLD parameters is through the modulation of free fatty acid synthesis and lipid oxidation in the liver. nih.gov Studies have demonstrated that GAA can regulate signaling events involved in free fatty acid production and lipid oxidation, contributing to the improvement of NAFLD in animal models. nih.govnih.gov This modulation can lead to a reduction in excessive lipid accumulation and pathological changes in the liver. nih.govnih.govnih.govmdpi.com Furthermore, metabolomic profiling in alcohol-induced liver injury models suggests that GAA intervention can regulate metabolic pathways related to unsaturated fatty acid biosynthesis and the metabolism of ketone bodies. mdpi.comnih.gov Molecular docking studies also suggest that ganoderic acid variants may interact with Fatty Acid Synthase (FASN), a key protein in fatty acid synthesis, potentially acting as competitive inhibitors. researchgate.net

Summary of Preclinical Findings

| Investigation Area | Key Findings | Relevant Signaling Pathways/Mechanisms | Model Systems Used |

| Activation of Axl/Pak1 in Microglial Cells | Promotes Aβ42 clearance; enhances autophagy. mdpi.comnih.govsciencegate.app | Axl/Pak1 signaling pathway. mdpi.comnih.govsciencegate.appexplorationpub.com | BV2 microglial cells, AD mouse model. mdpi.comnih.govsciencegate.app |

| Delay of Cellular Senescence in Neural Cells | Reduces apoptosis and senescence; mitigates senescent cell accumulation; extends healthspan. mdpi.comscilit.comnih.govresearchgate.net | Binding to TCOF1; maintenance of ribosome homeostasis. scilit.comnih.govresearchgate.net | AD model cells, C. elegans, aging mice models. mdpi.comscilit.comnih.govresearchgate.net |

| Protection Against Toxin-Induced Liver Injury (α-Amanitin) | Protects against liver damage; improves survival and liver function. nih.govmdpi.comresearchgate.nete-century.usnih.gov | Regulation of metabolic pathways (retinol, fatty acid biosynthesis, etc.). nih.govresearchgate.netmdpi.com | Animal models of α-amanitin poisoning. nih.govmdpi.comresearchgate.nete-century.usnih.gov |

| Inhibition of JAK2-STAT3 Pathway in Hepatotoxicity | Downregulates JAK2-STAT3 pathway activation. e-century.usnih.gov | JAK2-STAT3 signaling pathway. e-century.usnih.govnih.gov | Animal models of α-amanitin poisoning, HepG2 cells. e-century.usnih.govnih.gov |

| Improvement of NAFLD Parameters | Inhibits fat accumulation, steatosis, inflammation, and fibrosis; reduces serum transaminase levels. nih.govnih.govresearchgate.net | Regulation of lipid oxidation and liver inflammation; inhibition of ER stress. nih.govnih.govresearchgate.net | High-fat diet-induced NAFLD/NASH models in rats/mice. nih.govnih.govresearchgate.net |

| Modulation of Free Fatty Acid Synthesis and Lipid Oxidation | Regulates signaling events in fatty acid production and lipid oxidation; modulates related metabolic pathways. mdpi.comnih.govnih.gov | Modulation of lipid metabolism genes; potential interaction with FASN. mdpi.comnih.govresearchgate.net | High-fat diet-induced NAFLD models, alcohol-induced liver injury models. mdpi.comnih.govnih.gov |

Regulation of NF-κB and AMPK Signaling

This compound has been implicated in the regulation of NF-κB and AMPK signaling pathways. Studies suggest that GAA can influence liver inflammation by modulating these pathways. nih.govnih.gov For instance, research on high-fat-diet-induced liver injury in rats indicated that GAA treatment could improve the condition by regulating signaling events involved in liver inflammation, including the AMPK-mediated pathway. nih.govmdpi.com The NF-κB pathway is known to play a significant role in the development of liver inflammation, hepatocyte apoptosis, and hepatic fibrosis. mdpi.com While direct evidence specifically detailing GAA's precise mechanisms on NF-κB and AMPK signaling in liver models within the search results is limited, other ganoderic acids have been shown to modulate NF-κB in inflammatory contexts, and AMPK is highlighted as a key pathway in GAA's effects on liver injury. nih.govnih.govmdpi.com

Amelioration of Liver Inflammation and Fibrosis

Investigations have demonstrated that this compound can ameliorate liver inflammation and fibrosis in preclinical models. In mice with non-alcoholic steatohepatitis (NASH) induced by a high-fat high-cholesterol diet, GAA treatment significantly inhibited fat accumulation, steatosis, inflammation, and fibrosis in the liver. researchgate.netnih.govresearchgate.net The underlying mechanism may involve the inhibition of hepatic oxidative stress and the endoplasmic reticulum stress response. nih.govresearchgate.net GAA also inhibited the expression of markers associated with fibrosis, such as α-SMA, TGF-β, and MMP-13, induced by the high-fat high-cholesterol diet. nih.gov

Effects on Alcoholic Liver Injury, Lipid Metabolism, and Gut Microbiota

Ganoderic acids, including this compound, have shown protective effects against alcoholic liver injury in mice with excessive alcohol intake. mdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.gov Oral administration of GAA significantly inhibited the abnormal elevation of liver index, serum lipid parameters (total triglyceride, cholesterol, low-density lipoprotein cholesterol), aspartate aminotransferase, and alanine (B10760859) aminotransferase. mdpi.comresearchgate.netnih.govnih.gov It also protected against excessive lipid accumulation and pathological changes in the liver. mdpi.comresearchgate.netnih.gov

GAA intervention ameliorated alcohol-induced oxidative stress in the liver by decreasing levels of malondialdehyde and lactate (B86563) dehydrogenase and increasing levels of glutathione, catalase, superoxide (B77818) dismutase, and alcohol dehydrogenase. mdpi.comresearchgate.netnih.govresearchgate.net Furthermore, GAA modulated the composition of the intestinal microflora, increasing the abundance of beneficial bacteria and decreasing potentially harmful ones. mdpi.comresearchgate.netnih.gov Dietary supplementation of GAA also regulated hepatic mRNA levels of genes related to alcohol metabolism, fatty lipid metabolism, oxidative stress, bile acid biosynthesis, and metabolism. mdpi.comnih.gov

Metabolomic Profiling of Protective Mechanisms in Liver Models

Metabolomic analysis has provided insights into the protective mechanisms of this compound against liver injury. In a study investigating GAA's effects against α-amanitin-induced liver damage, metabolomic analysis of serum samples revealed differences in metabolites after GAA intervention. mdpi.comnih.gov This analysis suggested that GAA might intervene in α-amanitin-induced liver damage by regulating metabolic pathways such as retinol metabolism, tyrosine and tryptophan biosynthesis, fatty acid biosynthesis, sphingosine biosynthesis, spermidine and spermine biosynthesis, and branched-chain amino acid metabolism. mdpi.com

Liver metabolomic profiling in mice with excessive alcohol intake demonstrated that GAA intervention had a significant regulatory effect on liver metabolism. mdpi.comnih.govnih.gov This included regulating the levels of metabolites involved in primary bile acid biosynthesis, riboflavin (B1680620) metabolism, tryptophan metabolism, biosynthesis of unsaturated fatty acids, fructose (B13574) and mannose metabolism, and glycolysis/gluconeogenesis. nih.gov

Anti-aging and Senotherapeutic Investigations

This compound has been identified as a compound with potential anti-aging and senotherapeutic properties.

Identification as a Potent Anti-Senescent Compound

Through high-content screening, Ganoderic Acid A (GAA) was identified as a potent anti-senescent compound with low toxicity and favorable drug properties. scilit.comnih.govresearchgate.netresearchgate.net Accumulated senescent cells are considered a key factor in functional decline and age-related disorders. scilit.comnih.govresearchgate.netresearchgate.net GAA, a natural component of Ganoderma lucidum, has shown broad-spectrum geroprotective activity across various species. scilit.comnih.govresearchgate.netresearchgate.net

Effects on Lifespan and Healthspan Extension in Model Organisms (e.g., C. elegans)

Studies in the model organism Caenorhabditis elegans have shown that treatment with this compound extends both lifespan and healthspan. scilit.comnih.govresearchgate.netresearchgate.netrepec.org This effect was observed to be as effective as rapamycin, a known lifespan-extending compound. scilit.comnih.govresearchgate.netresearchgate.netrepec.org In addition to C. elegans, administration of GAA has been shown to mitigate the accumulation of senescent cells and physiological decline in various organs of mice models of premature aging, natural aging, and diet-induced obesity. scilit.comnih.govresearchgate.netresearchgate.net Mechanistically, GAA has been found to directly bind to TCOF1, which helps maintain ribosome homeostasis and thereby alleviates cellular senescence. scilit.comnih.govresearchgate.netresearchgate.net

Mitigation of Senescent Cell Accumulation in Preclinical Models

Accumulated senescent cells are considered a significant contributor to functional decline and age-related disorders. Preclinical studies have identified Ganoderic Acid A as a potent compound capable of mitigating the accumulation of senescent cells. Administration of GAA has been shown to alleviate cellular senescence in multiple preclinical models. In Caenorhabditis elegans, treatment with GAA extended both lifespan and healthspan, demonstrating effectiveness comparable to rapamycin. In mouse models, including those with irradiation-stimulated premature aging, natural aging, and western diet-induced obesity, GAA administration mitigated the accumulation of senescent cells and the associated physiological decline in various organs. nanobioletters.comfrontiersin.orgsilae.itnih.gov Notably, GAA also demonstrated the capacity to enhance physical function and adapt to conditional changes in metabolic demand as mice aged. nanobioletters.comfrontiersin.org These findings suggest that GAA holds potential as a senotherapeutic strategy for protecting against cellular senescence and age-related pathologies. nanobioletters.comfrontiersin.org

Mechanism Involving TCOF1 Binding and Ribosome Homeostasis Maintenance

The mechanism by which Ganoderic Acid A alleviates cellular senescence involves a direct interaction with Treacle Ribosome Biogenesis Factor 1 (TCOF1). nanobioletters.comfrontiersin.orgnih.govmdpi.comresearchgate.net TCOF1 is a nucleolar protein involved in ribosomal RNA (rRNA) gene transcription and ribosome biogenesis. genecards.orgwikipedia.orgoup.comnih.gov By directly binding to TCOF1, GAA helps maintain ribosome homeostasis. nanobioletters.comfrontiersin.orgnih.govmdpi.comresearchgate.net This maintenance of ribosome function is crucial, as disruptions in ribosome biogenesis can lead to nucleolar stress and the induction of cellular senescence. nih.gov The ability of GAA to preserve ribosome homeostasis through TCOF1 binding is posited as a key molecular basis for its anti-senescent effects. nanobioletters.comfrontiersin.orgnih.govmdpi.comresearchgate.net

Anti-osteoporosis Potential and Signaling Pathway Modulation

Ganoderic Acid A has demonstrated potential in the prevention and management of osteoporosis in preclinical settings. Osteoporosis is characterized by decreased bone mass and microarchitectural deterioration. nih.govresearchgate.netvulcanchem.com

Inhibition of Ovariectomy-Induced Bone Loss in Animal Models

Studies using ovariectomy (OVX) in female mice, a common model for simulating postmenopausal osteoporosis, have shown that Ganoderic Acid A can inhibit OVX-induced bone loss. nih.govresearchgate.netvulcanchem.comchemfaces.com This inhibitory effect was observed in a dose-dependent manner. nih.govresearchgate.netvulcanchem.comchemfaces.com Evaluation using micro-CT analysis of the femur in OVX mice treated with GAA revealed improvements in bone mineral density (BMD), bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N), alongside a reduction in trabecular separation (Tb.Sp). nih.govresearchgate.net Histological analysis also indicated that GAA treatment inhibited the deterioration of bone tissue structure observed in OVX models. researchgate.net

Promotion of Osteogenic Differentiation in Osteoblast Cell Lines (e.g., MC3T3-E1)

In addition to inhibiting bone loss in vivo, Ganoderic Acid A has been shown to promote osteogenic differentiation in osteoblast cell lines, such as MC3T3-E1 cells, and in primary osteoblasts. nih.govresearchgate.netvulcanchem.comchemfaces.com This effect was observed in cells induced with hydrogen peroxide (H₂O₂) to simulate oxidative stress conditions relevant to osteoporosis in vitro. nih.govresearchgate.netvulcanchem.com GAA treatment promoted H₂O₂-induced osteogenic differentiation. nih.govresearchgate.netvulcanchem.com Assays for alkaline phosphatase (ALP) activity and Alizarin Red S (ARS) staining demonstrated enhanced osteogenic differentiation and mineralization in MC3T3-E1 cells and primary osteoblasts treated with GAA under oxidative stress. nih.gov Furthermore, GAA treatment up-regulated the protein expression of osteogenesis-related markers such as RUNX2, OPN, and β-catenin in these cell lines. nih.gov

Modulation of PIK3CA/p-Akt/TWIST1 Signaling Pathway in Bone Metabolism

The anti-osteoporosis potential of Ganoderic Acid A is linked to its modulation of the PIK3CA/p-Akt/TWIST1 signaling pathway. nih.govresearchgate.netvulcanchem.comchemfaces.comnih.govresearchgate.net Network pharmacology screening and bioinformatics analysis predicted that PIK3CA might be a target of Ganoderic Acid A. nih.govvulcanchem.com Mechanistically, it was found that Ganoderic Acid A modulates this pathway by activating PIK3CA, which in turn activates the Akt receptor (also known as protein kinase B, PKB). nih.govvulcanchem.com Activated Akt then inhibits the expression of TWIST1 in osteoblasts. nih.govvulcanchem.com The down-regulation of TWIST1 leads to the up-regulation of protein expression of osteogenic-related markers. nih.govvulcanchem.com This modulation of the PIK3CA/p-Akt/TWIST1 axis appears to play a significant role in the ability of Ganoderic Acid A to prevent OVX-induced osteoporosis and promote osteogenic differentiation. nih.govresearchgate.netvulcanchem.com

Other Preclinical Biological Activities and Their Molecular Basis

Beyond its effects on senescence and bone metabolism, preclinical investigations have explored other biological activities of Ganoderic Acid A.

Ganoderic Acid A has demonstrated anti-inflammatory properties. silae.itmdpi.com Its anti-inflammatory mechanism may involve reducing the release of inflammatory mediators such as nitric oxide (NO), interleukins (IL-1β, IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) from inflammatory cells. silae.it It may also exert effects by inhibiting the NF-κB pathway, a key regulator of inflammatory responses. silae.itnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net Modulation of MAPK signaling pathways has also been implicated in the anti-inflammatory effects of ganoderic acids. frontiersin.orgresearchgate.net

Antioxidant activity is another notable property of Ganoderic Acid A. nih.govnih.govresearchgate.netexplorationpub.commdpi.comresearchgate.net This antioxidant effect is believed to contribute to its protective roles in various conditions, including diabetes and liver injury. nih.govresearchgate.netdokumen.pubnih.gov The mechanism involves the scavenging of free radicals and the reduction of oxidative stress. nih.govnih.govresearchgate.netexplorationpub.commdpi.comresearchgate.net

Preclinical studies have also indicated potential anticancer effects of Ganoderic Acid A. nih.govresearchgate.netmdpi.com It has been shown to inhibit the proliferation and invasion of human hepatocellular carcinoma cells and induce apoptosis. mdpi.com The mechanisms may involve interference with various cancer signaling proteins and pathways, including Bcl-2, PI3K, NF-κB, Akt/PKB, and Stat-3. researchgate.netmdpi.comtechscience.com Ganoderic Acid A, along with Ganoderic Acid H, has shown effects on breast cancer cells, potentially by modulating AP-1 and NF-kappaB signaling. nih.gov While some ganoderic acids, like Ganoderenic acid D, have shown notable cytotoxicity against certain cancer cell lines, Ganoderic Acid A has been reported to be relatively less cytotoxic in some contexts. chemfaces.com

Hepatoprotective effects of Ganoderic Acid A have been observed in preclinical models. researchgate.netdokumen.pub This protective activity against liver injury may be mediated, in part, by the inhibition of β-glucuronidase. dokumen.pub Furthermore, ganoderic acids, including potentially Ganoderic Acid A, contribute to hepatoprotection by improving oxidative stress and modulating inflammatory responses in the liver. researchgate.net This involves suppressing factors like NF-κB, iNOS, COX-2, and IL-6, reducing apoptosis, and enhancing endogenous antioxidants such as superoxide dismutase (SOD). researchgate.net

Ganoderic Acid A has also demonstrated antidiabetic potential in preclinical studies. nih.govresearchgate.netmdpi.comscience.gov Investigations in diabetic rat models have shown that Ganoderic Acid A can reduce elevated blood glucose levels and increase insulin (B600854) levels. nih.gov Its antidiabetic mechanism may involve the partial restoration of pancreatic β-cell function, potentially through its antioxidant activity. nih.gov Additionally, Ganoderic Acid A has been found to inhibit key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase, which can contribute to lowering postprandial blood glucose. nih.govmdpi.com The free carboxyl group in the structure of this compound has been suggested to be essential for its α-glucosidase inhibitory activity. researchgate.net

Immunomodulatory Effects

Preclinical studies suggest that Ganoderma lucidum extracts and isolated triterpenoids, including ganoderic acids, possess immunomodulatory properties researchgate.netcaldic.com. These effects may involve the stimulation of immune responses. Research indicates that Ganoderma species can augment the proliferation and maturation of various immune cells, such as T and B lymphocytes, dendritic cells, natural killer (NK) cells, and splenic mononuclear cells caldic.com. A bioactive substance isolated from G. lucidum, referred to as GLIS, has been shown to stimulate the proliferation, activation, and differentiation of B lymphocytes, increasing the expression of CD71 and CD25 on the cell surface and enhancing immunoglobulin secretion caldic.com. While these studies highlight the immunomodulatory potential of G. lucidum components, specific detailed findings solely focused on this compound's precise mechanisms and effects on different immune cell populations require further focused investigation based on the provided search results.

Antioxidant Mechanisms

Ganoderic acids, including this compound, have been reported to exhibit antioxidant activities researchgate.netfrontiersin.orgfrontiersin.org. These effects are believed to contribute to minimizing cell damage induced by mutagens nih.gov. Studies have indicated that Ganoderic Acid A can potentiate antioxidant effects and protect mitochondrial membranes in primary hippocampal neurons under induced stress conditions thegoodscentscompany.com. Research suggests that the antioxidant activity of G. lucidum extracts is concentration-dependent and linked to the presence of triterpenoids, including ganoderic acids A, B, C, and D nih.gov. These compounds have been noted to have strong antioxidant effects nih.gov. Investigations into the molecular mechanisms suggest that Ganoderic Acid A may inhibit oxidative stress-induced responses researchgate.net. For instance, a study indicated that Ganoderic Acid A inhibited hydrogen peroxide (H2O2)-induced oxidative stress and inflammatory responses in nucleus pulposus cells by suppressing the activation of the TLR4/NLRP3 signaling axis researchgate.net.

Anti-HIV Activity

Preclinical studies have explored the potential antiviral activities of compounds from Ganoderma lucidum, including against the human immunodeficiency virus (HIV). Triterpenoids from G. lucidum have shown anti-viral activity against a variety of viruses, including HIV-1 researchgate.net. Early research identified several active compounds from G. lucidum with inhibitory activities against HIV protease (HIV-PR) and the proliferation of HIV-1 bioinformation.net. While Ganoderic Acid B showed promising molecular docking results with HIV-1 protease, suggesting it as a suitable target, the specific anti-HIV activity and detailed mechanisms of this compound itself require further elaboration based on the provided search snippets, which broadly mention ganoderic acids and triterpenoids having anti-HIV activity frontiersin.orgresearchgate.netbioinformation.net. Some studies on lucidenic acids, another group of triterpenoids in Ganoderma, have reported inhibition of HIV reverse transcriptase and anti-HIV-1 protease activity, indicating the potential for triterpenoids in general mdpi.com.

Regulation of Hypocholesterolemic Effects (e.g., HMG-CoA Reductase Inhibition)

Ganoderic acids have been associated with hypocholesterolemic properties frontiersin.orgpublish.csiro.au. Some types of ganoderic acids might contribute to reducing cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, similar to statin drugs researchgate.net. Compounds isolated from the fruiting bodies of G. lucidum, such as ganolucidic acid η, ganoderenic acid K, ganomycin J, and ganomycin B, have demonstrated strong inhibitory activity against HMG-CoA reductase in preclinical assays researchgate.net. While this compound is a ganoderic acid, the provided search results specifically list other ganoderic and lucidenic acids with measured HMG-CoA reductase inhibitory activity mdpi.comresearchgate.net. For example, lucidenic acid E has been shown to inhibit HMG-CoA reductase with an IC50 of 42.9 ± 0.9 µM mdpi.com. Ganoderenic acid K showed strong inhibitory activity against HMG-CoA reductase with an IC50 of 16.5 µM researchgate.net.

Table 1: HMG-CoA Reductase Inhibitory Activity of Selected Ganoderma Triterpenoids

| Compound | IC50 (µM) | Source |

| Ganolucidic acid η | 29.8 | G. lucidum |

| Ganoderenic acid K | 16.5 | G. lucidum |

| Ganomycin J | 30.3 | G. lucidum |

| Ganomycin B | 14.3 | G. lucidum |

| Lucidenic acid E | 42.9 ± 0.9 | Ganoderma species |

Structure Activity Relationship Sar Studies and Synthetic Analog Development

Elucidation of Structural Features Influencing Biological Activities

Ganoderic acids, including GAA, are lanostane-type triterpenoids characterized by a tetracyclic ring system and various functional groups and side chains mdpi.comscielo.org.mx. This structural diversity is believed to contribute to their varied pharmacological profiles nih.gov. Studies on the structure-activity relationship of ganoderic acids have indicated that specific functional groups and structural features are crucial for their biological effects. For instance, in the context of aldose reductase inhibition, a hydroxyl group at C-11 and a carboxylic group in the side chain are considered essential, with a double bond at C-20 and C-22 in the side chain potentially improving activity researchgate.netnih.gov. For ganoderic acid C2, hydroxyl substituents at C-3, C-7, and C-15 are important for potent aldose reductase inhibition researchgate.netnih.gov. Another study on ganoderic acid DM suggested that the carbonyl group at C-3 is essential for its cytotoxicity, while a carbonyl group at C-7 is primarily responsible for inhibiting osteoclast differentiation researchgate.net. The presence of carbonyl groups at C-3 and an α,β-unsaturated carbonyl group at C-26 have also been noted as characteristic of inhibitors in studies evaluating the SAR for 5α-reductase inhibition using various ganoderic acids, including GAA encyclopedia.pub. These findings highlight the importance of specific positions and types of oxygen-containing functional groups on the lanostane (B1242432) skeleton and the side chain in mediating the biological activities of ganoderic acids.

Chemical Modifications of Ganoderenic Acid A and Derivative Synthesis

To improve the biological activity and overcome limitations such as low activity compared to other small molecule anti-cancer drugs, chemical modifications of GAA have been explored mdpi.comnih.gov. One approach involves modifying the carboxyl group of GAA to synthesize a series of derivatives mdpi.comnih.gov.

Synthesis of Amide Derivatives for Enhanced Bioactivity

The synthesis of amide derivatives of GAA has been undertaken to investigate their potential for enhanced bioactivity, particularly anti-tumor effects mdpi.comnih.gov. Amide functional groups are prevalent in many biologically active substances, including pharmaceuticals ajchem-a.comsphinxsai.com. The synthesis of amide derivatives often involves the reaction of a carboxylic acid with an amine ajchem-a.comsphinxsai.com. In the case of GAA, modifications have been made at the carboxyl group to create amide compounds mdpi.comnih.gov. Specific examples of synthesized amide derivatives include those obtained from reactions with 1-hexanamine (Compound A2), p-toluidine (B81030) (Compound A3), and p-fluorobenzylamine (Compound A6) mdpi.com. These synthesized compounds are typically characterized using spectroscopic methods such as 1H-NMR, 13C-APT, and HRMS spectroscopy mdpi.com.

Preclinical Evaluation of this compound Derivatives

Preclinical studies, primarily in vitro, have been conducted to evaluate the biological activities of this compound derivatives, focusing on their anti-tumor potential mdpi.comnih.gov.

Comparative Analysis of In Vitro Anti-tumor Activities

The anti-tumor activities of synthesized GAA derivatives have been investigated in various cancer cell lines. A comparative analysis of GAA and its amide derivatives on the MCF-7 breast cancer cell line showed that several amide derivatives exhibited significant anti-proliferation activities compared to GAA mdpi.com. For instance, compounds A2, A6, A7, A8, A9, and A15 demonstrated notable effects mdpi.com. Among the tested derivatives, compound A6 showed a strong anti-proliferation effect on MCF-7 cells mdpi.com. Compound A2 also exhibited high activity in three different types of tumor cell lines while showing low toxicity to normal cells, leading to its selection for further mechanistic studies mdpi.comnih.gov.

Here is a table summarizing representative in vitro anti-proliferation activities of this compound and some of its amide derivatives on MCF-7 cells:

| Compound | Anti-proliferation Activity on MCF-7 (at 50 µM) |

| This compound | Lower activity (compared to active derivatives) |